6-Bromo-2-(piperidin-1-yl)quinoline
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Overview
Description
6-Bromo-2-(piperidin-1-yl)quinoline is a heterocyclic compound that combines a quinoline core with a piperidine ring. The presence of a bromine atom at the 6th position of the quinoline ring and a piperidine moiety at the 2nd position makes this compound unique. Quinoline derivatives are known for their wide range of biological activities, and the incorporation of piperidine enhances its pharmacological potential .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-2-(piperidin-1-yl)quinoline typically involves the following steps:
Bromination of Quinoline: Quinoline is brominated at the 6th position using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride.
Nucleophilic Substitution: The brominated quinoline undergoes nucleophilic substitution with piperidine.
Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. Catalysts and solvents are chosen to optimize yield and purity while minimizing environmental impact .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, often using reagents like potassium permanganate or chromium trioxide, to form quinoline N-oxides.
Reduction: Reduction of this compound can be achieved using hydrogenation catalysts such as palladium on carbon, leading to the formation of reduced quinoline derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Palladium on carbon, hydrogen gas.
Substitution: Amines, thiols, alkoxides, often in solvents like ethanol or dichloromethane.
Major Products:
Oxidation: Quinoline N-oxides.
Reduction: Reduced quinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
6-Bromo-2-(piperidin-1-yl)quinoline has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits significant biological activity, making it a candidate for drug discovery and development.
Medicine: It has potential therapeutic applications, particularly in the treatment of diseases where quinoline derivatives are effective, such as malaria and cancer.
Industry: Used in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 6-Bromo-2-(piperidin-1-yl)quinoline involves its interaction with specific molecular targets. The quinoline core can intercalate with DNA, disrupting replication and transcription processes. The piperidine moiety enhances its binding affinity to various enzymes and receptors, modulating their activity. This dual interaction makes it a potent compound in pharmacological applications .
Comparison with Similar Compounds
Quinoline: The parent compound, known for its antimalarial properties.
2-(Piperidin-1-yl)quinoline: Lacks the bromine atom but retains significant biological activity.
6-Chloro-2-(piperidin-1-yl)quinoline: Similar structure with a chlorine atom instead of bromine, used in different therapeutic contexts.
Uniqueness: 6-Bromo-2-(piperidin-1-yl)quinoline stands out due to the presence of the bromine atom, which can influence its reactivity and binding properties. This makes it a versatile compound for various applications in medicinal chemistry and industrial processes .
Properties
Molecular Formula |
C14H15BrN2 |
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Molecular Weight |
291.19 g/mol |
IUPAC Name |
6-bromo-2-piperidin-1-ylquinoline |
InChI |
InChI=1S/C14H15BrN2/c15-12-5-6-13-11(10-12)4-7-14(16-13)17-8-2-1-3-9-17/h4-7,10H,1-3,8-9H2 |
InChI Key |
SKRAHYLADFSCJY-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)C2=NC3=C(C=C2)C=C(C=C3)Br |
Origin of Product |
United States |
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